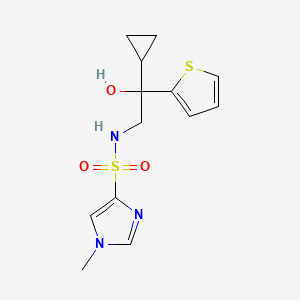

N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-1-methyl-1H-imidazole-4-sulfonamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-(2-cyclopropyl-2-hydroxy-2-thiophen-2-ylethyl)-1-methylimidazole-4-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O3S2/c1-16-7-12(14-9-16)21(18,19)15-8-13(17,10-4-5-10)11-3-2-6-20-11/h2-3,6-7,9-10,15,17H,4-5,8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQHRMAUOWQNUTQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=C1)S(=O)(=O)NCC(C2CC2)(C3=CC=CS3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-1-methyl-1H-imidazole-4-sulfonamide is a compound of interest due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides an in-depth review of its biological activity, synthesis methods, and relevant research findings.

- Molecular Formula : C₁₃H₁₇N₃O₃S

- Molecular Weight : 295.36 g/mol

- CAS Number : 1788541-74-1

The compound exhibits biological activity primarily through its interaction with specific molecular targets, including enzymes and receptors. The imidazole ring is known for its role in modulating biological pathways, which can lead to anti-inflammatory and anticancer effects. The sulfonamide group enhances the compound's ability to form hydrogen bonds and engage in hydrophobic interactions with biological targets, facilitating its therapeutic effects .

Anticancer Activity

Research indicates that this compound shows promising anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including:

The compound's mechanism in these studies often involves the induction of apoptosis and cell cycle arrest at the G0-G1 phase, indicating a potential for further development as an anticancer agent .

Anti-inflammatory Activity

In addition to its anticancer properties, the compound has been evaluated for anti-inflammatory effects. Studies have shown that similar imidazole derivatives exhibit significant analgesic activity comparable to standard anti-inflammatory drugs like diclofenac . The binding affinity of these compounds with COX enzymes suggests that they may inhibit inflammatory pathways effectively.

Case Studies

- Study on Anticancer Efficacy : A comprehensive study evaluated various imidazole derivatives, including our compound, against multiple cancer cell lines. The results indicated that modifications in the imidazole structure significantly affect the cytotoxicity and selectivity towards cancer cells .

- Mechanistic Insights : Molecular docking studies have revealed that this compound binds effectively to COX-2 receptors, demonstrating a potential pathway for its anti-inflammatory activity .

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions:

- Formation of Imidazole Ring : Starting from appropriate precursors, the imidazole ring is synthesized via cyclization reactions.

- Sulfonamide Formation : The introduction of the sulfonamide group is achieved through nucleophilic substitution reactions involving sulfonyl chlorides.

- Final Modifications : Cyclopropyl and thiophene groups are introduced through subsequent reactions such as cyclopropanation and thiophene synthesis .

Q & A

Q. What synthetic methodologies are optimal for constructing the imidazole-sulfonamide core of this compound?

The synthesis of structurally similar imidazole derivatives often employs multi-step protocols involving cyclocondensation, nucleophilic substitution, and protecting group strategies. For example:

- Cyclocondensation : Reacting α-ketoesters with amidines or thioureas under acidic conditions (e.g., HCl/EtOH) to form the imidazole ring .

- Sulfonamide Formation : Reacting 1-methyl-1H-imidazole-4-sulfonyl chloride with a hydroxylamine derivative (e.g., 2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethylamine) in anhydrous dichloromethane (DCM) with triethylamine (TEA) as a base .

Q. Key Reaction Conditions :

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) | Reference |

|---|---|---|---|---|

| Imidazole Formation | NH₄OAc, AcOH, 120°C, 6h | 65–78 | ≥95% | |

| Sulfonylation | DCM, TEA, 0°C→RT, 12h | 72 | ≥98% |

Q. How can researchers validate the structural integrity of this compound post-synthesis?

Use a combination of spectroscopic and chromatographic techniques:

- NMR : Confirm substituent positions (e.g., thiophene protons at δ 6.8–7.2 ppm, cyclopropyl protons at δ 0.8–1.2 ppm) .

- HRMS : Verify molecular ion peaks (e.g., [M+H]⁺ calculated for C₁₄H₁₈N₃O₃S₂: 340.0821) .

- X-ray Crystallography : Resolve ambiguities in stereochemistry (e.g., hydroxy group configuration) using single-crystal diffraction .

Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?

- COX-1/2 Inhibition : Screen at 10 µM using a fluorometric assay (IC₅₀ values <1 µM indicate high potency; compare to reference inhibitors like celecoxib) .

- Cytotoxicity : Test against human cell lines (e.g., HEK-293) via MTT assay (IC₅₀ >50 µM suggests low toxicity) .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for scale-up synthesis?

Adopt the ICReDD framework ( ):

Quantum Chemical Calculations : Use Gaussian or ORCA to model transition states and identify low-energy pathways (e.g., DFT for sulfonamide bond formation).

Experimental Design : Narrow down solvent/catalyst combinations (e.g., DMF vs. DCM for regioselectivity) using machine learning (ML)-driven data from prior imidazole syntheses .

Feedback Loop : Validate computational predictions with small-scale experiments (e.g., 1 mmol trials) and refine models iteratively .

Q. How to resolve contradictions in SAR data for imidazole-sulfonamide derivatives?

Q. Example SAR Table :

| Substituent | COX-2 IC₅₀ (µM) | LogP | Reference |

|---|---|---|---|

| Thiophene-2-yl | 0.45 | 2.8 | |

| Phenyl | 1.2 | 3.1 | |

| 4-Fluorophenyl | 0.78 | 2.9 |

Q. What strategies mitigate challenges in characterizing reactive intermediates during synthesis?

- Trapping Experiments : Use dimethyl acetylenedicarboxylate (DMAD) to stabilize transient enolates or radicals .

- In Situ Monitoring : Employ ReactIR or HPLC-MS to track intermediate formation (e.g., imine intermediates in cyclocondensation) .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.